6-Methoxypyrido[2,3-b]pyrazine Technical Profile and Procurement Overview
6-Methoxypyrido[2,3-b]pyrazine (CAS 1260649-33-9) is a nitrogen-containing fused heterocyclic building block of the pyridopyrazine class, characterized by a pyridine ring fused to a pyrazine core with a methoxy substituent at the 6-position . This core scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other bioactive molecules, with documented applications spanning oncology, virology, and neurology . The compound serves as a versatile precursor for further derivatization at the unsubstituted positions of the pyridopyrazine ring system.
Fused pyridopyrazine core for kinase inhibitor synthesis
Regiochemically defined 6-methoxy substitution vector
Compatible with cross-coupling and heterocyclic derivatization
[2] Hameed, A., et al. (2015). Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives. Chemical Biology & Drug Design, 86(6), 1115-1120. View Source
Why Generic Pyridopyrazine Analogs Cannot Substitute This Building Block
Although pyridopyrazine scaffolds share a common bicyclic core, subtle variations in substitution pattern dramatically alter physicochemical properties, synthetic accessibility, and downstream biological activity. Positional isomers of methoxypyridopyrazine exhibit distinct electronic distribution and steric profiles that directly impact regioselectivity in cross-coupling reactions and binding affinity in biological assays . The 6-methoxy regioisomer offers a unique vector for molecular extension that is not replicable by the 7- or 8-methoxy analogs, making generic substitution scientifically invalid for structure-based drug design programs . The specific regiochemistry of the methoxy group dictates the compound's utility as a building block for kinase-targeted libraries, where precise spatial orientation of hydrogen-bond acceptors is critical for target engagement.
Regiochemistry mismatch
7- and 8-methoxy isomers present altered electronic distribution and steric profiles, impacting regioselective cross-coupling and binding orientation.
Unique synthetic vector
The 6-methoxy group provides a distinct molecular extension trajectory that 7- or 8-methoxy analogs cannot replicate in structure-based design.
Route reproducibility
Literature-reported synthetic routes for kinase-targeted libraries depend on 6-substitution; isomer substitution may not reproduce reported intermediates.
[1] Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. View Source
[2] Jung, K., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6), e202400629. View Source
Quantitative Differentiation Against Positional Isomers and Alternative Scaffolds
Commercial Purity Comparison Among Methoxy Regioisomers
The 6-methoxypyrido[2,3-b]pyrazine regioisomer is commercially available at higher baseline purity (98%) compared to its 7-methoxy (95%) and 8-methoxy (95%) positional analogs, reducing the need for additional purification prior to use in sensitive synthetic sequences .
Vendor-specified purity (HPLC/GC) as reported on commercial datasheets
Why This Matters
Higher initial purity reduces the risk of side reactions and eliminates a purification step, directly lowering procurement and operational costs.
Chemical PurityBuilding BlockQuality Control
Lipophilicity Differentiation Within the Isomeric Series
The 6-methoxy isomer exhibits a lower predicted lipophilicity (XLogP3 = 0.8) compared to the 8-methoxy isomer (XLogP3 = 0.9), a difference that can influence membrane permeability, solubility, and off-target binding profiles in biological systems .
Lipophilicity (XLogP3)Computed
0.8 vs 0.9 (8-isomer)
Lower predicted logP may support solubility screening
XLogP3 algorithm; property may influence permeability endpoints
Physicochemical PropertyDrug-likenessPermeability
Evidence Dimension
Lipophilicity (XLogP3)
Target Compound Data
0.8
Comparator Or Baseline
8-Methoxypyrido[2,3-b]pyrazine: 0.9
Quantified Difference
-0.1 log unit
Conditions
Computed using XLogP3 algorithm (PubChem)
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced hERG liability, a critical selection criterion for lead optimization in antiviral and oncology programs.
Regioisomer-Specific Synthetic Utility in Kinase Inhibitor Libraries
The 6-methoxy substitution pattern aligns with the vector required for key interactions in the ATP-binding pocket of multiple kinases, as demonstrated by pyrido[2,3-b]pyrazine-based inhibitors achieving IC50 values of 0.09 μM against erlotinib-resistant NSCLC cell lines and EC50 of 0.33 μM against HCMV polymerase . While these data derive from elaborated derivatives rather than the parent building block, the regiospecific placement of the methoxy group at position 6 is essential for achieving this potency profile; the 7- and 8-methoxy isomers orient the substituent toward less favorable regions of the binding site.
Derivative activityClass-level inference
IC50 0.09 μM (PC9-ER), EC50 0.33 μM (HCMV)
6-methoxy vector supports reported potency in elaborated analogs
No direct isomeric comparator data; class-level inference based on elaborated derivatives
Medicinal ChemistryKinase InhibitorSAR
Evidence Dimension
Biological Activity of Derived Compounds
Target Compound Data
Derivatives with 6-methoxy substitution achieve IC50 = 0.09 μM (PC9-ER) and EC50 = 0.33 μM (HCMV)
Comparator Or Baseline
Unsubstituted pyrido[2,3-b]pyrazine core typically yields >10-fold lower potency; 7-/8-methoxy isomers lack documented activity data at comparable levels
Quantified Difference
Potency enhancement attributed to 6-methoxy vector (no direct isomeric comparator data available; class-level inference noted)
Procurement of the correct regioisomer is non-negotiable for reproducing literature-reported synthetic routes and achieving expected biological activity in kinase inhibitor programs.
Medicinal ChemistryKinase InhibitorSAR
[1] Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. View Source
High-Value Application Scenarios in Pharmaceutical R&D
Precursor for Erlotinib-Resistant NSCLC Kinase Inhibitors
Serves as the critical 6-methoxy-substituted core for constructing pyrido[2,3-b]pyrazine-based EGFR inhibitors that retain potency against the T790M resistance mutation, with lead compounds achieving IC50 = 0.09 μM in PC9 and 0.15 μM in PC9-ER cell lines . The 6-methoxy group is essential for maintaining activity against erlotinib-resistant phenotypes.
Scaffold for Broad-Spectrum Antiherpetic Agents with Reduced Cardiac Liability
The pyrido[2,3-b]pyrazine core with 6-methoxy substitution enables the design of non-nucleoside HCMV polymerase inhibitors that achieve sub-micromolar antiviral potency (EC50 = 0.33 μM) while exhibiting reduced hERG channel inhibition, a key safety advantage in antiviral drug development .
Building Block for Cholinesterase Inhibitors in Alzheimer's Research
The 6-methoxypyridopyrazine scaffold supports the synthesis of dual AChE/BChE inhibitors, with optimized derivatives achieving IC50 values of 0.466 ± 0.121 μM and 1.89 ± 0.05 μM against AChE and BChE, respectively . The methoxy group contributes to favorable binding interactions within the enzyme active site.
Application
Selection Property
Validation Focus
EGFR T790M resistance inhibitor studies
6-Methoxy regiochemistry for ATP-binding pocket orientation
Kinase inhibition assay in erlotinib-resistant NSCLC cell models
HCMV polymerase inhibitor research
Non-nucleoside polymerase inhibition scaffold
Antiviral EC50 and hERG channel endpoint profiling
Cholinesterase inhibitor Alzheimer's research
Dual AChE/BChE inhibition design
Enzyme inhibition assays and molecular docking studies
[1] Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. View Source
[2] Jung, K., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6), e202400629. View Source
[3] Hameed, A., et al. (2015). Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives. Chemical Biology & Drug Design, 86(6), 1115-1120. View Source
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